Calcium lactate gluconate

描述

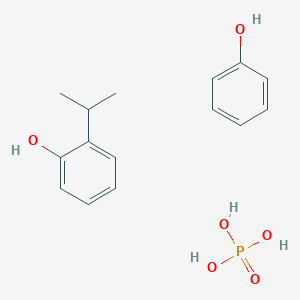

乳酸葡萄糖酸钙是钙、乳酸和葡萄糖酸的可溶性盐。由于其高溶解度和中性味道,它常用于泡腾片。 该化合物的化学式为Ca₅(C₃H₅O₃)₆·(C₆H₁₁O₇)₄·2H₂O 。 它最初由瑞士的先灵葆雅公司开发,广泛应用于功能性和强化食品行业 .

作用机制

乳酸葡萄糖酸钙通过在水性环境(如胃肠道)中解离成钙离子和乳酸根离子和葡萄糖酸根离子而发挥其作用。 钙离子在各种生理过程中起着至关重要的作用,包括骨骼健康、肌肉功能和神经传递 。 乳酸根离子和葡萄糖酸根离子充当能量来源,并参与代谢途径 .

生化分析

Cellular Effects

Calcium lactate gluconate influences various cellular processes by modulating calcium levels within cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, increased intracellular calcium levels due to this compound can activate signaling pathways like the calcium/calmodulin-dependent protein kinase (CaMK) pathway, which influences gene expression and metabolic activities. Additionally, this compound can enhance osteoblast activity, promoting bone formation and mineralization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The stability and degradation of this compound are crucial factorsIn vitro assays using osteoblast-like cells have demonstrated that this compound can induce osteogenic differentiation over a period of days to weeks .

准备方法

合成路线和反应条件

乳酸葡萄糖酸钙可以通过在 80-90°C 的温度下使葡萄糖酸-δ-内酯与碳酸钙反应来合成,从而获得葡萄糖酸钙水溶液。然后用药用活性炭处理该溶液,并在相同温度下保存 30 分钟。将混合物趁热过滤,冷却至 30-40°C,并加入晶种。进一步将溶液冷却至 10-20°C,搅拌并结晶 8-12 小时。 过滤后的滤饼经离心分离、粉碎和干燥后即可得到最终产品 .

工业生产方法

乳酸葡萄糖酸钙的工业生产涉及在碳酸钙或氢氧化钙等钙矿物源存在的情况下发酵碳水化合物 。这种方法确保最终产品的高产率和纯度。

化学反应分析

反应类型

乳酸葡萄糖酸钙会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成碳酸钙和其他副产物。

还原: 还原反应不太常见,但可能在特定条件下发生。

取代: 乳酸葡萄糖酸钙可以发生取代反应,其中钙离子被其他金属离子取代。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应通常在受控温度和 pH 条件下进行,以确保目标产物的形成。

主要形成的产物

科学研究应用

乳酸葡萄糖酸钙具有广泛的科学研究应用:

化学: 它用作各种化学反应中的试剂,并用作分析化学中钙离子的来源。

生物学: 该化合物用于细胞培养基中,为细胞生长和分化提供必需的钙离子。

相似化合物的比较

类似化合物

碳酸钙: 含有最高量的元素钙,但需要酸性环境才能实现最佳吸收.

柠檬酸钙: 比碳酸钙吸收好,可以不与食物一起服用.

葡萄糖酸钙: 与乳酸葡萄糖酸钙相比,含有较少的元素钙,但用于类似的应用.

醋酸钙: 主要用作肾病患者的磷酸盐结合剂.

乳酸钙: 与乳酸葡萄糖酸钙类似,但溶解度和生物利用度较低.

独特性

乳酸葡萄糖酸钙的独特性在于其高溶解度、中性味道和高生物利用度。 这些特性使其成为用于膳食补充剂、食品强化和医疗应用的极佳选择 .

属性

IUPAC Name |

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While not directly addressed in the provided research, calcium lactate gluconate serves as a calcium source. Once ingested, it dissociates into calcium ions, which are essential for bone formation, mineralization, and maintenance. [, ] These ions are absorbed in the gut and contribute to overall calcium homeostasis. [, ]

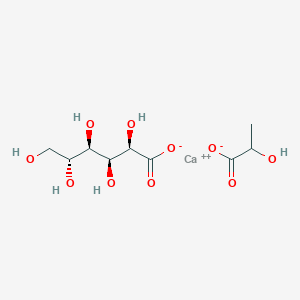

ANone: this compound, a double salt of gluconic acid, has the molecular formula C12H22CaO14. Its molecular weight is 430.37 g/mol.

ANone: The provided research does not delve into specific spectroscopic analyses of this compound.

ANone: Research highlights the excellent solubility and stability of this compound in various food matrices. [, ] This property makes it particularly suitable for fortifying beverages like apple juice [] and soy-corn milk. []

ANone: Studies demonstrate the stability of this compound in apple juice for up to 30 weeks of storage, indicating its suitability for products with extended shelf-lives. []

ANone: The provided research focuses on this compound's role as a calcium supplement and does not explore its potential catalytic properties.

ANone: The provided literature primarily focuses on experimental investigations and does not include computational studies on this compound.

ANone: Research suggests that this compound shows good stability in various food matrices like apple juice [] and soy-corn milk [], even at different storage temperatures. []

ANone: While specific regulatory information is not detailed in the provided research, it is crucial to adhere to all relevant safety and regulatory guidelines when using this compound in any product.

ANone: One study observed that calcium yeast resulted in a three-fold greater urinary excretion of calcium compared to calcium gluconate, suggesting potentially higher absorption. [] This highlights the variability in bioavailability among different forms of calcium salts.

ANone: Studies demonstrate the efficacy of a dietary supplement containing this compound in reducing serum phosphorus levels in dogs [, ] and cats [, ] with chronic kidney disease.

ANone: Research in a rat model of osteoarthritis suggests that a mixture containing this compound helped preserve bone mass and strength, pointing towards potential anti-osteoporotic effects. []

ANone: The concept of "resistance" is not directly applicable to this compound as it functions primarily as a calcium source rather than a drug with a specific molecular target.

ANone: A single oral dose toxicity test in rats showed no treatment-related mortalities or adverse effects up to the highest dose tested (2000 mg/kg body weight), suggesting a favorable safety profile. []

ANone: The provided research does not delve into these specific aspects related to this compound.

ANone: Research on this compound demonstrates a multidisciplinary approach encompassing food science, nutrition, pharmaceutical sciences, and veterinary medicine. [, , , , , ] For instance, understanding its physicochemical properties is essential for formulating stable and palatable food products, while its biological effects are investigated in animal models and clinical studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)